![molecular formula C9H6OS2 B2727471 5-(3-Thienyl)-2-thiophenecarbaldehyde CAS No. 60141-28-8](/img/structure/B2727471.png)
5-(3-Thienyl)-2-thiophenecarbaldehyde
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Overview
Description
“5-(3-Thienyl)-2-thiophenecarbaldehyde” is a compound that contains thiophene, a heterocyclic compound with the formula C4H4S . Thiophene is aromatic, as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .
Synthesis Analysis
The synthesis of thiophene derivatives has been studied extensively. For example, the Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of thiophene derivatives is planar and aromatic . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The exact molecular structure of “5-(3-Thienyl)-2-thiophenecarbaldehyde” is not available in the retrieved sources.Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. The Suzuki–Miyaura coupling reaction is one of the most notable, involving the conjoining of chemically differentiated fragments with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .Physical And Chemical Properties Analysis
Thiophene, a component of “5-(3-Thienyl)-2-thiophenecarbaldehyde”, is a colorless liquid with a benzene-like odor . It has a density of 1.051 g/mL, a melting point of -38 °C, and a boiling point of 84 °C . The exact physical and chemical properties of “5-(3-Thienyl)-2-thiophenecarbaldehyde” are not available in the retrieved sources.Scientific Research Applications
Anticancer Properties: Thiophene-based compounds exhibit promising anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by modifying the thiophene scaffold to enhance efficacy and reduce side effects .
Anti-Inflammatory Agents: The anti-inflammatory properties of thiophene derivatives make them valuable targets for drug development. By fine-tuning the chemical structure, scientists aim to create potent anti-inflammatory drugs .
Antimicrobial Activity: Thiophenes have demonstrated antimicrobial effects against various pathogens. Researchers investigate their use in combating bacterial, fungal, and viral infections .
Organic Electronics and Optoelectronics
Thiophene-based molecules play a crucial role in organic electronics and optoelectronics. Here’s how:
Organic Semiconductors: Thiophenes contribute to the development of organic semiconductors used in electronic devices like organic field-effect transistors (OFETs) and organic photovoltaics (solar cells). Their π-conjugated systems facilitate charge transport .
Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds serve as building blocks for OLEDs. Their emission properties make them suitable for creating energy-efficient displays and lighting systems .
Material Science and Corrosion Inhibition
Thiophene derivatives find applications in material science and corrosion prevention:
- Corrosion Inhibitors : Thiophenes act as effective corrosion inhibitors in industrial settings. By modifying their chemical structure, researchers design compounds that protect metals from degradation in aggressive environments .
Synthetic Methods for Thiophene Derivatives
Various synthetic routes lead to thiophene derivatives. Key methods include:
Gewald Reaction: A condensation reaction involving sulfur, α-methylene carbonyl compounds, and α-cyano esters. It yields aminothiophene derivatives .
Paal–Knorr Reaction: Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent. This method produces diverse thiophene derivatives .
Fiesselmann and Hinsberg Syntheses: Additional strategies for synthesizing thiophenes .
Mechanism of Action
The mechanism of action for thiophene derivatives in chemical reactions is complex. In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Safety and Hazards
Thiophene is considered toxic . It is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact, rinse immediately with plenty of water and seek medical attention . The exact safety and hazard information for “5-(3-Thienyl)-2-thiophenecarbaldehyde” is not available in the retrieved sources.
Future Directions
Research on thiophene derivatives is ongoing. For example, the development of environmentally friendly water-soluble conjugated polythiophenes for use in hybrid solar cells has been reported . Additionally, the use of chemical imaging via advanced optical microscopy technologies to control chemical processes in biological samples is being explored . These advancements could pave the way for new applications of thiophene derivatives in various fields.
properties
IUPAC Name |
5-thiophen-3-ylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6OS2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUYARULRKBGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienyl)-2-thiophenecarbaldehyde |
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